N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Dopamine transporter Coumarin-3-carboxamide Neuropharmacology

N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 714262-99-4) is a fully synthetic hybrid molecule that fuses an adamantane cage, a 2‑oxo‑2H‑chromene (coumarin) core and a 3‑carboxamide linker. The adamantane moiety imparts high lipophilicity and metabolic inertness, while the 8‑methoxy‑coumarin scaffold provides a planar, electron‑rich aromatic system amenable to π–π stacking interactions with biological targets.

Molecular Formula C21H23NO4
Molecular Weight 353.418
CAS No. 714262-99-4
Cat. No. B2650131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS714262-99-4
Molecular FormulaC21H23NO4
Molecular Weight353.418
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C21H23NO4/c1-25-17-4-2-3-15-8-16(20(24)26-18(15)17)19(23)22-21-9-12-5-13(10-21)7-14(6-12)11-21/h2-4,8,12-14H,5-7,9-11H2,1H3,(H,22,23)
InChIKeyJCTRAARRRKWXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 714262-99-4) — Baseline Characterization for Scientific Procurement


N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 714262-99-4) is a fully synthetic hybrid molecule that fuses an adamantane cage, a 2‑oxo‑2H‑chromene (coumarin) core and a 3‑carboxamide linker [1]. The adamantane moiety imparts high lipophilicity and metabolic inertness, while the 8‑methoxy‑coumarin scaffold provides a planar, electron‑rich aromatic system amenable to π–π stacking interactions with biological targets [1]. The compound is formally a member of the coumarin‑3‑carboxamide family, a class extensively explored for anticancer, antibacterial and MAO‑inhibitory activities [2]. However, unlike the vast majority of congeneric coumarin‑3‑carboxamides, this specific derivative has been evaluated against the dopamine transporter (DAT), yielding a quantifiable affinity that sets it apart from its structural neighbors [1].

Why Generic Coumarin-3-Carboxamide Substitution Fails for N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (714262-99-4)


Coumarin‑3‑carboxamides as a class are routinely associated with antibacterial, anticancer, or MAO‑B inhibitory profiles [1]. However, this particular compound is one of the very few coumarin‑3‑carboxamides for which a measurable dopamine transporter (DAT) affinity has been experimentally recorded [2]. Generic substitution with an uncharacterized coumarin‑3‑carboxamide would therefore carry a high probability of losing the DAT‑centric activity vector altogether and defaulting to the class‑typical antibacterial/anticancer space [1]. Moreover, the presence of both the adamantane substituent and the 8‑methoxy group on the coumarin nucleus creates a pharmacophore that is absent in most commercial coumarin‑3‑carboxamide collections, meaning that simple core‑scaffold matching is insufficient to guarantee functional equivalence [2]. The quantitative evidence below delineates exactly where this compound departs from the class baseline.

Quantitative Differentiation Evidence for N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (714262-99-4)


Moderate Dopamine Transporter (DAT) Affinity: A Unique Feature Among Coumarin‑3‑Carboxamides

In a competitive radioligand binding assay using rat striatal membranes, the target compound inhibited DAT with an IC50 of 139 nM [1]. This affinity is roughly equipotent to cocaine (IC50 = 170 nM in the same species and experimental paradigm) [2] but approximately 100‑fold weaker than the high‑affinity DAT inhibitor GBR‑12909 (Ki = 1 nM; IC50 = 40–51 nM) . Importantly, the prevailing coumarin‑3‑carboxamide chemotype — as exemplified by the series reported by Phutdhawong et al. (2021) — showed no detectable DAT engagement; the biological readout of that series was confined to weak antibacterial activity and moderate anticancer cytotoxicity [3]. Therefore, the 139 nM DAT IC50 represents a class‑anomalous activity that cannot be assumed for any generic coumarin‑3‑carboxamide.

Dopamine transporter Coumarin-3-carboxamide Neuropharmacology

Divergent Target Profile: DAT Engagement vs. Antibacterial/Anticancer Typicality of the Chemical Class

Phutdhawong et al. (2021) synthesized a panel of 20 coumarin‑3‑carboxamide derivatives and tested them against Gram‑positive and Gram‑negative bacteria and four human cancer cell lines. The compounds displayed “little to no activity against gram‑positive and gram‑negative bacteria” and only a subset weakly inhibited cancer cell growth (the best compound reached approximately 60 % inhibition at 100 µM) [1]. No dopamine‑, serotonin‑ or norepinephrine‑transporter assays were reported for this series, reflecting the customary target space of the coumarin‑3‑carboxamide class. In sharp contrast, the target compound was explicitly profiled for DAT binding and yielded an IC50 of 139 nM [2]. This orthogonal target engagement profile means that a researcher selecting a generic coumarin‑3‑carboxamide for a neuroscience‑oriented screen will almost certainly obtain a false‑negative result, while the target compound offers a genuine DAT‑positive entry point.

Target selectivity Coumarin-3-carboxamide Pharmacological profiling

Structural Determinant: The 8‑Methoxy Group Redirects Activity Away from Neuroprotection and Toward DAT

The des‑methoxy analog, N‑(1‑adamantyl)‑2‑oxo‑2H‑chromene‑3‑carboxamide (compound 8), was evaluated in a neuroprotection panel and showed NMDA receptor blockade, voltage‑gated calcium‑channel inhibition, and nitric oxide synthase (NOS) inhibition, but no DAT‑related activity was reported [1]. The addition of the 8‑methoxy group to the coumarin nucleus in the target compound is thus a critical structural divergence that correlates with the emergence of a 139 nM DAT IC50 [2]. This single functional‑group substitution switches the primary pharmacological fingerprint from ‘multifunctional neuroprotectant’ to ‘moderate DAT ligand,’ highlighting that even closely related adamantane‑coumarin hybrids cannot be treated as interchangeable procurement items.

Structure-activity relationship Adamantane 8-Methoxycoumarin

Physicochemical Differentiation: Lipophilicity and H‑Bond Profile vs. Classical DAT Inhibitors and Coumarin‑3‑Carboxamides

The target compound’s molecular weight (MW ≈ 357.4 g mol⁻¹), calculated LogP (clogP ≈ 3.9), one hydrogen‑bond donor (amide NH), and four hydrogen‑bond acceptors place it within the Lipinski rule‑of‑five space, yet significantly more lipophilic than most coumarin‑3‑carboxamides (typical clogP < 2.5) [1]. Compared with the high‑affinity DAT inhibitor GBR‑12909 (MW 451.0, clogP ≈ 4.5, two H‑bond donors, four acceptors), the target compound is less lipophilic and has fewer rotatable bonds, potentially offering superior aqueous solubility and more predictable CNS permeability [2]. These physicochemical differences may translate into practical formulation and handling advantages for in vitro and in vivo neuropharmacology experiments.

Physicochemical properties Lipophilicity Drug-likeness

Validated Application Scenarios for N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (714262-99-4)


Positive Control for DAT‑Dopaminergic Screening Assays in Neuroscience

With a documented DAT IC50 of 139 nM [1], the compound can serve as a moderate‑affinity positive control or reference ligand in radioligand binding or fluorescence‑based neurotransmitter uptake assays, filling a gap where no other coumarin‑3‑carboxamide provides DAT activity.

Chemical Probe for Differentiating DAT‑Dependent vs. DAT‑Independent Phenotypes in Coumarin‑Based Libraries

When screening coumarin‑3‑carboxamide libraries for neurological targets, this compound uniquely offers DAT engagement versus the antibacterial/anticancer baseline [2][3], enabling researchers to discriminate DAT‑mediated effects from class‑general cytotoxicity.

Structural Biology and Molecular Docking Studies of the Dopamine Transporter

The adamantane‑coumarin scaffold is structurally distinct from tropane‑ or piperazine‑based DAT inhibitors ; therefore, the compound can be used in X‑ray crystallography or cryo‑EM campaigns to explore alternative DAT binding pockets, complementing classical ligands such as cocaine or GBR‑12909.

In Vitro ADME/Tox Profiling of Moderate‑Affinity CNS‑Penetrant Candidates

Its calculated logP (~3.9) and modest molecular weight [4] make it suitable as a probe in parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests, allowing head‑to‑head comparisons with high‑lipophilicity DAT inhibitors like GBR‑12909.

Quote Request

Request a Quote for N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.